molecular formula C16H15NO5 B510357 {2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid CAS No. 732255-02-6

{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid

Cat. No.: B510357
CAS No.: 732255-02-6
M. Wt: 301.29g/mol
InChI Key: NIYZZSVYWHJPHC-UHFFFAOYSA-N
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Description

{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid is a synthetic carboxylic acid derivative characterized by a phenoxyphenylamino group linked to an ethoxyacetic acid backbone. The compound’s structure combines aromatic (phenoxy) and amide functionalities, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[2-oxo-2-(4-phenoxyanilino)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c18-15(10-21-11-16(19)20)17-12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYZZSVYWHJPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the compound’s purity and quality .

Chemical Reactions Analysis

{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

This compound has been studied for its potential therapeutic and industrial applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has shown promise in drug development and as a potential therapeutic agent. Industrial applications include its use in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of {2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed biological activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
Target Compound C₁₆H₁₄N₂O₅ 314.29 Phenoxyphenylamino, ethoxyacetic Limited data; structural analog
Piperidine-containing analog C₂₃H₂₈N₂O₄ 396.49 Piperidine, phenethyl Increased lipophilicity
Azepane-containing analog C₁₀H₁₆N₂O₅ 244.25 Azepane ring Gut microbiota metabolite
Pyrrolidinone-containing analog C₁₄H₁₆N₂O₅ 292.29 Pyrrolidinone, acetamido AP-M inhibitor
Methoxyphenyl derivative C₁₁H₁₂O₅ 224.21 Methoxyphenyl Enhanced electron density
Thiazole-containing analog C₁₃H₁₉N₃O₆S 369.37 Thiazole, ethoxyethoxy Improved acidity

Key Research Findings

  • Metabolic Stability: Azepane and pyrrolidinone analogs exhibit contrasting metabolic behaviors. The azepane derivative is downregulated in microbiota studies, suggesting rapid degradation , while pyrrolidinone-containing compounds show enhanced stability as enzyme inhibitors .
  • Electronic Effects: Methoxy and cyano substituents modulate electron density, influencing solubility and target binding. For example, methoxyphenyl derivatives may favor π-π stacking interactions, whereas cyano groups enhance electrophilicity .
  • Biological Activity: Structural complexity correlates with functional specificity.

Biological Activity

{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid is a synthetic compound belonging to the class of ethoxyacetic acids. Its unique chemical structure has led to investigations into its biological activities, particularly in therapeutic applications. This article explores its synthesis, biological mechanisms, and potential therapeutic uses based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The process includes the preparation of intermediate compounds, followed by specific reactions under controlled conditions to yield the final product. The overall reaction pathway can be summarized as follows:

  • Preparation of Intermediates : Initial compounds are synthesized through standard organic reactions.
  • Reactions : The intermediates undergo reactions such as oxidation and substitution to form the target compound.
  • Purification : The final product is purified using methods like recrystallization or chromatography to ensure high purity for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound appears to modulate various biochemical pathways, leading to its observed effects:

  • Target Binding : It binds to specific enzymes or receptors, altering their activity.
  • Biochemical Pathways : The binding initiates a cascade of biochemical reactions that can influence cell signaling pathways, potentially impacting cellular proliferation and apoptosis.

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Antioxidant Properties : Studies indicate that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity : Some studies have reported that this compound can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

StudyObjectiveFindings
Queener et al. (2022)Evaluate biological activityDemonstrated significant inhibition of dihydrofolate reductase, suggesting potential in cancer therapy .
ResearchGate Study (2016)Synthesis and biological evaluationReported antioxidant and anti-inflammatory properties, supporting its use in treating oxidative stress-related conditions .
BenchChem Analysis (2024)Mechanistic insightsIdentified specific molecular targets involved in its biological activity, contributing to understanding its therapeutic potential .

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